

Application Notes and Protocols for (R)-10,14-Dimethylpentadecyl isobutyrate

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Compound of Interest

Compound Name: (R)-10,14-Dimethylpentadecyl
isobutyrate

Cat. No.: B013451

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Introduction

(R)-10,14-Dimethylpentadecyl isobutyrate is the primary component of the female-produced sex pheromone of the tea tussock moth, *Euproctis pseudoconsersa*. This compound is a potent attractant for male moths and is utilized in research for monitoring and potentially controlling this agricultural pest. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of **(R)-10,14-Dimethylpentadecyl isobutyrate** in electrophysiological and field-based bioassays.

Suppliers of (R)-10,14-Dimethylpentadecyl isobutyrate for Research

A number of chemical suppliers provide **(R)-10,14-Dimethylpentadecyl isobutyrate** for research purposes. When sourcing this compound, it is crucial to obtain high-purity enantiomers to ensure the specificity of the biological response.

Supplier	Product Name	Purity	CAS Number
Alfa Chemistry	(10R)-10,14-Dimethylpentadecyl Isobutyrate	>95%	164260-03-1
MedChemExpress	(R)-10,14-Dimethylpentadecyl isobutyrate	Not specified	164260-03-1
Shenzhen Regent Biochemistry Tech Co., Ltd.	(10R)-10,14-Dimethylpentadecyl Isobutyrate	≥98%	164260-03-1
Watson International	(10R)-10,14-Dimethylpentadecyl Isobutyrate	Not specified	164260-03-1

Experimental Protocols

Electroantennography (EAG)

Electroantennography is an electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds. The following protocol is adapted from studies on *Euproctis pseudoconspersa*.[\[1\]](#)[\[2\]](#)

a. Insect Preparation

- Use 2-day-old male *Euproctis pseudoconspersa* moths that have been kept separate from females.
- Anesthetize the moth by chilling it on ice for a few minutes.
- Carefully excise one antenna from the base using fine micro-scissors.
- Mount the excised antenna between two electrodes. The basal end of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. Use a conductive gel to ensure good electrical contact.

b. Stimulus Preparation

- Prepare a stock solution of **(R)-10,14-Dimethylpentadecyl isobutyrate** in a high-purity solvent such as n-hexane.
- Create a dilution series of the pheromone. Typical concentrations for dose-response studies range from 0.01 ng to 10 ng per 10 μ L of solvent.
- Apply 10 μ L of each dilution onto a small piece of filter paper (e.g., 2 x 20 mm).
- Insert the filter paper into a Pasteur pipette, which will serve as the stimulus cartridge. Prepare a separate cartridge for each concentration and a solvent-only control.

c. Data Acquisition

- A continuous stream of charcoal-filtered and humidified air (approximately 100 ml/min) is directed over the antennal preparation.
- The stimulus is delivered by puffing air through the Pasteur pipette cartridge into the main airstream. The stimulus duration is typically around 200 ms.
- The electrical signals from the antenna are amplified and recorded using a suitable data acquisition system.
- Record the peak amplitude of the negative voltage deflection, which represents the magnitude of the olfactory response.
- Allow sufficient time between stimuli for the antenna to recover and the baseline to stabilize.

d. Quantitative Data Summary

The following table presents typical EAG response data for male *Euproctis pseudoconspersa* antennae to different stimuli. The responses are normalized relative to the response to a standard concentration of the (R)-enantiomer.

Stimulus	Dose	Mean EAG Response (mV ± SE)
(R)-10,14-Dimethylpentadecyl isobutyrate	1 ng	0.8 ± 0.1
(S)-10,14-Dimethylpentadecyl isobutyrate	1 ng	0.3 ± 0.05
Racemic Mixture	1 ng	0.6 ± 0.08
Female Pheromone Gland Extract	1 FE*	1.0 ± 0.12
n-hexane (Control)	10 µL	0.1 ± 0.02

*FE: Female Equivalent

Field Trapping

Field trapping experiments are conducted to evaluate the attractiveness of **(R)-10,14-Dimethylpentadecyl isobutyrate** to male moths in a natural environment.[\[1\]](#)[\[3\]](#)

a. Trap and Lure Preparation

- Use standard moth traps, such as sticky traps or funnel traps.
- Prepare lures by impregnating a rubber septum or other suitable dispenser with a specific dose of the synthetic pheromone dissolved in a solvent.
- Common dosages for field trials range from 20 µg to 80 µg per lure.
- Prepare control traps with lures containing only the solvent.

b. Experimental Design

- Select a suitable field site, such as a tea plantation where *Euproctis pseudoconspersa* is present.
- Deploy the traps in a randomized block design to minimize positional effects.

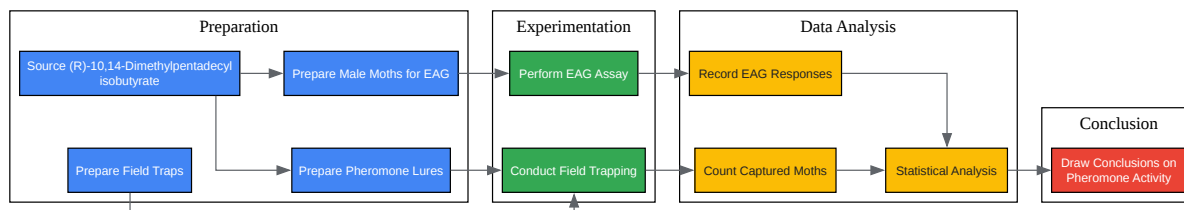
- Hang the traps at a height that corresponds to the typical flight height of the male moths.
- Space the traps sufficiently far apart (e.g., 20-50 meters) to avoid interference between them.
- Check the traps at regular intervals (e.g., daily or weekly) and record the number of male moths captured in each trap.

c. Quantitative Data Summary

The following table summarizes the results of a typical field trapping experiment comparing the attractiveness of different pheromone formulations.

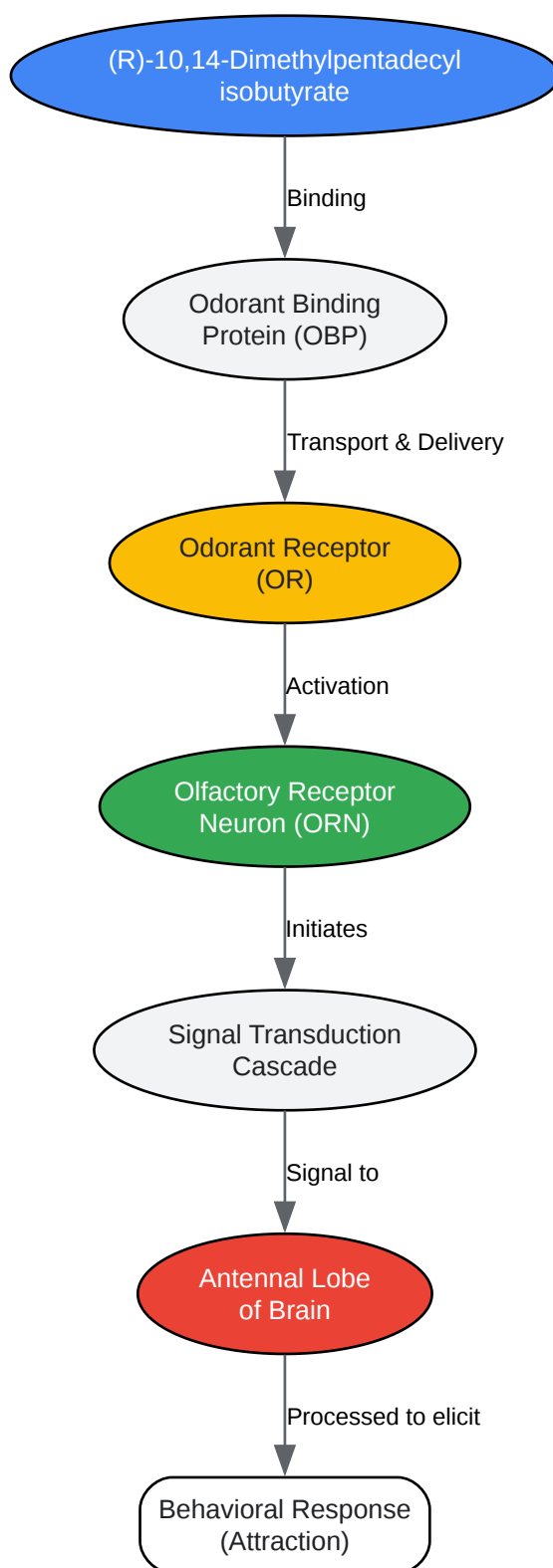
Lure Treatment	Dose (μg)	Mean No. of Moths Captured per Trap per Week (\pm SE)
(R)-10,14-Dimethylpentadecyl isobutyrate	20	45 ± 5
(S)-10,14-Dimethylpentadecyl isobutyrate	20	10 ± 2
Racemic Mixture	20	38 ± 4
2 Virgin Females	N/A	42 ± 6
Solvent Control	N/A	2 ± 1

Visualizations



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Caption: Experimental workflow for evaluating the biological activity of **(R)-10,14-Dimethylpentadecyl isobutyrate**.



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Caption: Simplified diagram of the insect olfactory signaling pathway for pheromone detection.

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